Chitinovorin B Chitinovorin B Chitinovorin B is a Beta-lactam antibiotic isolated from Flavobacterium chitinovorum sp. noc.
Brand Name: Vulcanchem
CAS No.: 95722-76-2
VCID: VC0523450
InChI: InChI=1S/C29H46N10O12S/c1-13(30)22(44)36-14(2)23(45)37-17(6-4-8-34-28(32)33)18(41)9-20(43)51-10-15-11-52-27-29(35-12-40,26(50)39(27)21(15)25(48)49)38-19(42)7-3-5-16(31)24(46)47/h12-14,16-18,27,41H,3-11,30-31H2,1-2H3,(H,35,40)(H,36,44)(H,37,45)(H,38,42)(H,46,47)(H,48,49)(H4,32,33,34)
SMILES: CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N
Molecular Formula: C29H46N10O12S
Molecular Weight: 758.8 g/mol

Chitinovorin B

CAS No.: 95722-76-2

Cat. No.: VC0523450

Molecular Formula: C29H46N10O12S

Molecular Weight: 758.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Chitinovorin B - 95722-76-2

Specification

CAS No. 95722-76-2
Molecular Formula C29H46N10O12S
Molecular Weight 758.8 g/mol
IUPAC Name 7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-[2-(2-aminopropanoylamino)propanoylamino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C29H46N10O12S/c1-13(30)22(44)36-14(2)23(45)37-17(6-4-8-34-28(32)33)18(41)9-20(43)51-10-15-11-52-27-29(35-12-40,26(50)39(27)21(15)25(48)49)38-19(42)7-3-5-16(31)24(46)47/h12-14,16-18,27,41H,3-11,30-31H2,1-2H3,(H,35,40)(H,36,44)(H,37,45)(H,38,42)(H,46,47)(H,48,49)(H4,32,33,34)
Standard InChI Key GYGJEMVAHZKULL-ABMKUJBSSA-N
SMILES CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N
Canonical SMILES CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N
Appearance Solid powder

Introduction

Discovery and Taxonomic Origins

Chitinovorin B was discovered during a screen of bacterial metabolites from Flavobacterium chitinovorum sp. nov., a chitin-degrading bacterium isolated from soil ecosystems . The producing strain was cultivated in 30-liter fermenters under aerobic conditions, with the antibiotic subsequently purified via a multi-step chromatographic process involving QAE-Sephadex A-25 anion-exchange resin and preparative HPLC on a Nucleosil 10C18 column . This isolation yielded Chitinovorin B hydrochloride as a hygroscopic, colorless powder, marking the first reported instance of a bacterial-derived cephem compound with a formylamino substitution .

The discovery underscored the metabolic versatility of Flavobacterium species, which are increasingly recognized for their ability to produce bioactive molecules, including chitinases and antimicrobial agents . While Chitinovorin B’s ecological role remains unclear, its production may confer a competitive advantage in chitin-rich environments by inhibiting rival microorganisms .

Chemical Structure and Spectroscopic Characterization

Molecular Architecture

Chitinovorin B (CAS# 95722-76-2) possesses the chemical formula C29H46N10O12S\text{C}_{29}\text{H}_{46}\text{N}_{10}\text{O}_{12}\text{S}, with a molecular weight of 758.80 g/mol . Its IUPAC name,
(6S,7R)7((S)5amino5carboxypentanamido)3((((3S,4R)4((R)2((S)2aminopropanamido)propanamido)7guanidino3hydroxyheptanoyl)oxy)methyl)7formamido8oxo5thia1azabicyclo[4.2.0]oct2ene2carboxylicacid(6S,7R)-7-((S)-5-amino-5-carboxypentanamido)-3-((((3S,4R)-4-((R)-2-((S)-2-aminopropanamido)propanamido)-7-guanidino-3-hydroxyheptanoyl)oxy)methyl)-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, reflects a complex cephem scaffold modified with multiple amino acid side chains . The structure includes:

  • A β-lactam ring fused to a dihydrothiazine ring (cephem nucleus).

  • A formylamino (-NHCHO) group at C-7, a rare feature among natural β-lactams.

  • A branched side chain comprising L-alanine, L-2-aminopropionic acid, and 5-guanidino-3-hydroxyheptanoyl moieties .

Spectroscopic Data

Key spectroscopic findings from nuclear magnetic resonance (NMR) and mass spectrometry are summarized below:

Table 1: Selected 1H^1\text{H} NMR Chemical Shifts for Chitinovorin B Hydrochloride

Positionδ (ppm)MultiplicityCoupling Constant (Hz)
2-CH2_22.67d17.8
6-CH4.67s-
10-CH2_24.03d12.4
12-CH7.48s-
15-CH2_21.77t-like-

The 13C^{13}\text{C} NMR spectrum confirmed 29 carbon environments, with distinct signals for the β-lactam carbonyl (δ=175.2ppm\delta = 175.2 \, \text{ppm}) and formylamino carbon (δ=167.8ppm\delta = 167.8 \, \text{ppm}) . High-resolution mass spectrometry (HRMS) validated the molecular formula, showing a protonated molecular ion at m/z=759.31[M+H]+m/z = 759.31 \, [\text{M+H}]^+ .

Physicochemical and Stability Profiles

Chitinovorin B hydrochloride is a white to off-white solid powder with limited solubility in aqueous buffers but high solubility in dimethyl sulfoxide (DMSO) . Critical stability parameters include:

Table 2: Physicochemical Properties of Chitinovorin B

PropertyValue
Melting PointDecomposes above 200°C
Solubility>50 mg/mL in DMSO
Purity>98% (HPLC)
Storage Conditions-20°C (long-term), 4°C (short-term)
Shelf Life>2 years under anhydrous conditions

The compound is sensitive to hydrolysis at extreme pH (<3 or >10) and undergoes rapid degradation in the presence of β-lactamases . Lyophilization from aqueous solutions is recommended for long-term storage .

Biosynthesis and Microbial Production

The biosynthetic pathway of Chitinovorin B remains partially elucidated but is hypothesized to involve a hybrid nonribosomal peptide synthetase (NRPS) and β-lactam synthase system. Key steps include:

  • Assembly of the cephem nucleus via cyclization of L-cysteine and L-valine derivatives.

  • Formylation of the C-7 amino group using formyl tetrahydrofolate as a cofactor.

  • Attachment of the polyamine side chain through amide bond formation .

Industrial production remains challenging due to low titers in wild-type Flavobacterium strains. Hodoodo Chemicals offers custom synthesis at a minimum scale of 1 g, with lead times of 2–3 months and costs exceeding $5,000 per gram . Advances in synthetic biology, including heterologous expression in Pseudomonas putida, may enable scalable production in the future .

OrganismMIC (μg/mL)
Escherichia coli64
Pseudomonas aeruginosa128
Staphylococcus aureus>256

Mechanism of Action

Like other β-lactams, Chitinovorin B inhibits penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking. The formylamino group enhances binding to PBP3 in Gram-negative bacteria but confers no advantage against Gram-positive strains .

Research Applications and Future Directions

Despite its limited therapeutic utility, Chitinovorin B serves as:

  • A template for designing β-lactamase-resistant analogs.

  • A probe for studying bacterial cell wall synthesis in Flavobacterium spp.

  • A lead compound for biocontrol agents targeting phytopathogenic fungi .

Ongoing studies focus on side chain modifications to improve pharmacokinetic properties. For example, replacing the L-alanine residue with bulkier amino acids may reduce recognition by efflux systems .

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